![molecular formula C19H22O2 B1207511 4-Prenyldihydropinosylvin CAS No. 70610-11-6](/img/structure/B1207511.png)
4-Prenyldihydropinosylvin
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Overview
Description
4-Prenyldihydropinosylvin is a stilbenoid.
Scientific Research Applications
Enzymology and Functional Significance in Cellular Events
Prenylation, a lipid modification process, is crucial in cellular mechanisms. It involves the addition of isoprenoids to proteins, affecting their interactions and functions. This process is significant in various proteins, including GTP-binding proteins and protein kinases, which are vital in cellular signaling and regulation. The study by Zhang and Casey (1996) discusses the enzymology of prenyl protein processing and its functional significance in cellular events, highlighting the importance of prenylation in biology and potentially in compounds like 4-Prenyldihydropinosylvin (Zhang & Casey, 1996).
Prenylation in Medicinally Relevant Cannabinoids
Research on cannabinoids, such as those found in Cannabis sativa, has shown that prenylation can significantly alter their biological activity. Pollastro et al. (2011) discovered a prenylated cannabinoid in Cannabis sativa, demonstrating increased potency towards certain biological targets due to prenylation. This suggests that prenylation in compounds like 4-Prenyldihydropinosylvin could lead to significant changes in their medicinal properties (Pollastro et al., 2011).
Natural Product Research and Bioactive Molecule Discovery
The antiSMASH 4.0 tool, as described by Blin et al. (2017), is crucial for the discovery and analysis of bioactive molecules, including prenylated compounds. This tool assists in identifying biosynthetic gene clusters and predicting the chemical properties of natural products. It can be instrumental in researching the biosynthetic pathways and potential applications of 4-Prenyldihydropinosylvin (Blin et al., 2017).
Synthesis and Biological Activities of Prenylated Compounds
Anantachoke et al. (2012) discuss the chemistry and biology of prenylated caged xanthones, which share structural similarities with 4-Prenyldihydropinosylvin. These compounds exhibit a range of biological activities, including anticancer and anti-inflammatory effects. The study highlights the potential of prenylated compounds in developing new therapeutic agents (Anantachoke et al., 2012).
Diversification of Plant Secondary Metabolites
Prenylation plays a significant role in diversifying plant secondary metabolites, including phenylpropanoids and flavonoids, which are key in plant defense and human health. Yazaki, Sasaki, and Tsurumaru (2009) discuss the biosynthesis and functional importance of prenylated flavonoids, which may relate to the properties and applications of 4-Prenyldihydropinosylvin (Yazaki, Sasaki, & Tsurumaru, 2009).
properties
CAS RN |
70610-11-6 |
---|---|
Molecular Formula |
C19H22O2 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
2-(3-methylbut-2-enyl)-5-(2-phenylethyl)benzene-1,3-diol |
InChI |
InChI=1S/C19H22O2/c1-14(2)8-11-17-18(20)12-16(13-19(17)21)10-9-15-6-4-3-5-7-15/h3-8,12-13,20-21H,9-11H2,1-2H3 |
InChI Key |
WRBJIPNZGJUCOJ-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C=C(C=C1O)CCC2=CC=CC=C2)O)C |
Canonical SMILES |
CC(=CCC1=C(C=C(C=C1O)CCC2=CC=CC=C2)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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